3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF4N3O2S/c17-13-7-12(2-3-14(13)18)27(25,26)23-11-5-6-24(9-11)15-4-1-10(8-22-15)16(19,20)21/h1-4,7-8,11,23H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOVIELODGWYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common approach involves the following steps:
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Formation of the Pyridine Ring: : The pyridine ring can be synthesized through a series of reactions involving halogenation and trifluoromethylation.
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions. For instance, starting from a suitable amine, cyclization can be induced using reagents like sodium hydride in an aprotic solvent .
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Coupling Reactions: : The final step involves coupling the pyridine and pyrrolidine rings with the benzenesulfonamide moiety. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include nucleophiles like amines and thiols .
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Oxidation and Reduction: : The compound can also undergo oxidation and reduction reactions. For example, the pyrrolidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid .
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Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. This involves the use of palladium catalysts and boronic acids .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like m-chloroperbenzoic acid, hydrogen peroxide.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Agrochemicals: It is also explored for use in agrochemicals, particularly as a fungicide or herbicide.
Material Science: The compound’s unique electronic properties make it a candidate for use in material science, including the development of new polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in pharmaceutical applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways . The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
- Target Compound : 3-Chloro-4-fluoro substitution creates a sterically hindered and electron-deficient aromatic ring due to the electron-withdrawing effects of chlorine and fluorine. This may enhance binding to hydrophobic pockets or polar residues in biological targets .
- However, the absence of chloro/fluoro substituents may reduce steric interactions .
- Compound (4-(4-Amino-...-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide): A 2-fluoro, 4-amino-substituted benzenesulfonamide highlights how positional changes and amino groups can modulate solubility and hydrogen-bonding capacity .
Heterocyclic Amine Modifications
- Target Compound: The pyrrolidin-3-yl group provides a five-membered ring with a single nitrogen, offering moderate basicity and conformational flexibility.
- Compound 17d : The 5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl group introduces steric bulk and lipophilicity, which may limit solubility but enhance binding to hydrophobic targets .
Pyridinyl Substituent Effects
- Target Compound : The 5-(trifluoromethyl)pyridin-2-yl group is a key fluorinated motif, contributing to electronegativity and resistance to oxidative metabolism. Similar groups are prevalent in kinase inhibitors due to their ability to occupy hydrophobic regions .
- Precursors : 4-[5-(Trifluoromethyl)Pyridin-2-Yl]Benzaldehyde and related compounds serve as synthetic intermediates, underscoring the importance of this moiety in constructing complex molecules .
Data Table: Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
